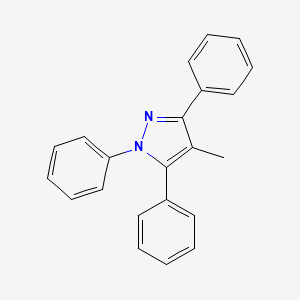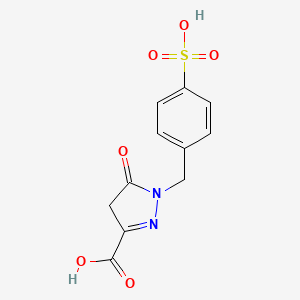
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a pyrrolidine derivative, and various reagents for functional group modifications. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the benzamide or pyrrolidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: The compound might act as an agonist or antagonist at certain receptors.
Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(methylsulphonyl)-2-methoxybenzamide
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-ethoxybenzamide
Uniqueness
The uniqueness of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
93839-84-0 |
|---|---|
Formule moléculaire |
C22H29N3O4S |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
4-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-30(27,28)21-12-18(20(29-2)13-19(21)23)22(26)24-14-17-10-7-11-25(17)15-16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,3,7,10-11,14-15,23H2,1-2H3,(H,24,26) |
Clé InChI |
MCHCXHUXQSAMCF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



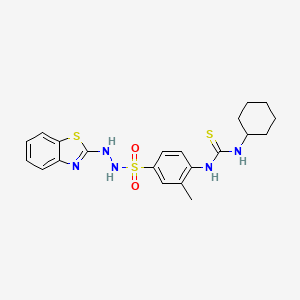

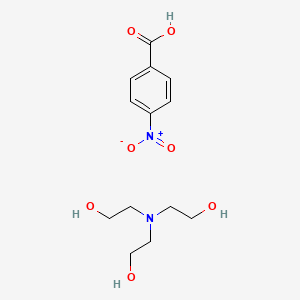


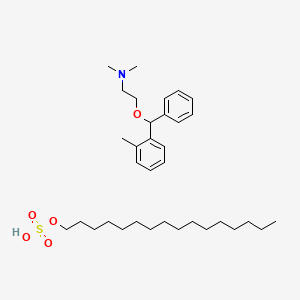
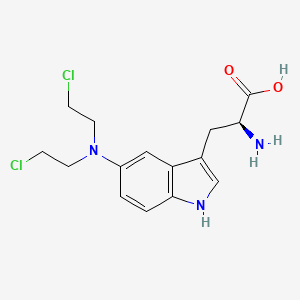


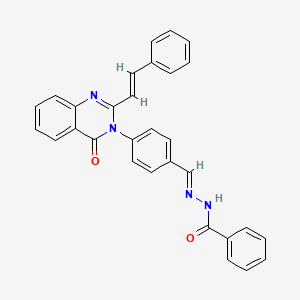
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
